Ethyl 4-bromo-5-chloro-2-fluorobenzoate
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Overview
Description
Ethyl 4-bromo-5-chloro-2-fluorobenzoate is an organic compound with the molecular formula C9H7BrClFO2. It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromo-5-chloro-2-fluorobenzoate typically involves the esterification of 4-bromo-5-chloro-2-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-bromo-5-chloro-2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of an acid or base.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the ester group.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Major Products:
Substitution: Depending on the substituent introduced, products can vary widely.
Reduction: The major product is the corresponding alcohol.
Hydrolysis: The major products are 4-bromo-5-chloro-2-fluorobenzoic acid and ethanol.
Scientific Research Applications
Ethyl 4-bromo-5-chloro-2-fluorobenzoate is used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of ethyl 4-bromo-5-chloro-2-fluorobenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
- Ethyl 4-bromo-2-chloro-5-fluorobenzoate
- Methyl 5-bromo-4-chloro-2-fluorobenzoate
- 4-Bromo-2-fluorobenzoic acid
Comparison: Ethyl 4-bromo-5-chloro-2-fluorobenzoate is unique due to the specific positioning of the halogen atoms on the benzene ring, which can affect its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, melting point, and reactivity in substitution reactions .
Properties
IUPAC Name |
ethyl 4-bromo-5-chloro-2-fluorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClFO2/c1-2-14-9(13)5-3-7(11)6(10)4-8(5)12/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPTUDXKEGHBEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1F)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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